4-Chloro-6-(difluoromethoxy)-3-iodoquinoline
Overview
Description
Molecular Structure Analysis
The molecular structure of a similar compound, 4-Chloro-6-(difluoromethoxy)-2-methylquinoline, has been reported . It has a molecular formula of C11H8ClF2NO and an average mass of 243.637 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-Chloro-6-(difluoromethoxy)-2-methylquinoline, include a molecular weight of 243.64, and it is typically stored at room temperature . It is usually in powder form .Scientific Research Applications
Synthesis and Reactivity
- Selective Substitution Reactions : The compound is used in selective stepwise substitution reactions to synthesize diarylquinolines with different aryl groups, achieved in high yields (Tsvetkov et al., 2002).
- Intermediate in Synthesis : It serves as an important intermediate for the synthesis of biologically active compounds, such as GSK2126458, involving cyclization and substitution reactions (Wang et al., 2015).
Chemical Properties and Applications
- Building Block in Synthesis : This compound is a versatile and attractive building block in chemical synthesis, used in various reactions like Williamson ether synthesis and ester hydrolysis (Li et al., 2020).
- Study of Photophysical Properties : Its derivatives have been studied for their photophysical properties, such as absorption and emission in different solvents, and these properties are affected by substituents on the quinoline nucleus (Mphahlele et al., 2015).
Molecular Interactions and Structural Studies
- Inclusion and Packing Properties : Chloro-substituted quinolines, including this compound, are studied for their inclusion and packing properties in crystal engineering, which are significantly different from non-chlorinated analogues (Ashmore et al., 2007).
Fluorescence and Quantum Yields
- Fluorescence Properties : Certain derivatives demonstrate high fluorescence quantum yields and stability, indicating potential applications in fluorescence-based technologies (Ahvale et al., 2008).
Biological Activity
- Antifungal Activity : Derivatives of 6-iodoquinoline, which can be synthesized from 4-Chloro-6-(difluoromethoxy)-3-iodoquinoline, have been explored for their antifungal activities (El-Hashash et al., 2015).
Other Chemical Transformations
- Regioselective Alkynylation and Arylation : This compound is also used in regioselective alkynylation and subsequent arylation or amination reactions, showcasing its versatility in complex chemical transformations (Mphahlele, 2010).
Properties
IUPAC Name |
4-chloro-6-(difluoromethoxy)-3-iodoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2INO/c11-9-6-3-5(16-10(12)13)1-2-8(6)15-4-7(9)14/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCXQSIOTFOYES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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